3-BENZYL-2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Overview
Description
3-BENZYL-2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the quinazolinone family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-bromobenzyl chloride with benzylamine to form an intermediate, which is then reacted with 2-mercaptoquinazolinone under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H₂O₂, reducing agents like LiAlH₄, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
3-BENZYL-2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-BENZYL-2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-BENZYL-2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
- 3-BENZYL-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
- 3-BENZYL-2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Uniqueness
The uniqueness of 3-BENZYL-2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the sulfanyl group contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
3-benzyl-2-[(3-bromophenyl)methylsulfanyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2OS/c23-18-10-6-9-17(13-18)15-27-22-24-20-12-5-4-11-19(20)21(26)25(22)14-16-7-2-1-3-8-16/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAJXFVLYCZNQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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